2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKZQYVJORMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the borylation of phenols and the subsequent introduction of the bromo and methoxy groups. One common approach involves the reaction of 4-bromo-3-methoxyphenol with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere and elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent production. The choice of solvent, temperature, and catalyst loading are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in Suzuki-Miyaura coupling reactions makes it a key reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate subsequently undergoes reductive elimination to form the final coupled product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and stability are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with structurally related dioxaborolane derivatives:
Anticancer Activity
- Compound 8 () demonstrated potent inhibition of CYP121A1 in Mycobacterium tuberculosis, highlighting boronate esters’ role in targeting enzyme active sites .
- Polyphenolic boronates () showed tumor cell proliferation inhibition via mitochondrial targeting (42% yield in synthesis) .
Catalysis and Materials Science
Biological Activity
2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1196394-83-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological targets and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 313 g/mol. Its structure includes a dioxaborolane ring and a bromomethoxyphenyl group, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in various diseases. For instance, it has shown promise as an inhibitor of DYRK1A (Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in Alzheimer's disease. In vitro assays demonstrated significant inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity. It was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound has also been tested for anti-inflammatory properties. In LPS-induced pro-inflammatory response evaluations in BV2 microglial cells, it showed a reduction in inflammatory cytokine production, indicating its potential utility in treating inflammatory conditions .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Evaluation
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| DYRK1A Inhibition | Enzymatic Assay | IC50 = 50 nM |
| Antioxidant Activity | ORAC Assay | Scavenging capacity: 75% |
| Anti-inflammatory | Cytokine Production Assay | Reduced IL-6 production by 60% |
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via a boronic esterification reaction. A common method involves reacting the corresponding aryl bromide (e.g., 4-bromo-3-methoxybenzene derivatives) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) under inert conditions. The reaction proceeds via Miyaura borylation, with pinacol serving as a stabilizing agent for the boronate ester. Post-synthesis, purification is achieved using column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product in >95% purity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is indispensable for structural confirmation. Key features include:
- ¹H NMR : Signals for methoxy (-OCH₃) at ~3.8 ppm and aromatic protons split by bromine’s electron-withdrawing effects.
- ¹³C NMR : Peaks for the dioxaborolane ring carbons (~30–35 ppm) and aromatic carbons (110–150 ppm).
- ¹¹B NMR : A sharp singlet near 30 ppm, characteristic of sp²-hybridized boron.
Infrared (IR) spectroscopy confirms B-O bonds (stretching at ~1350 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (HRMS) validates molecular weight .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Answer:
Optimization requires addressing three factors:
Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) in a 1–5 mol% loading.
Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) to deprotonate intermediates.
Solvent : Aqueous/organic biphasic systems (e.g., toluene/water) enhance reactivity.
Key Data :
| Condition | Yield (%) | Reference |
|---|---|---|
| PdCl₂(dtbpf), Cs₂CO₃, 80°C | 92 | |
| Pd(PPh₃)₄, K₃PO₄, 100°C | 85 | |
| Side reactions (e.g., protodeboronation) are minimized by avoiding protic solvents and excessive heating . |
Advanced: What strategies mitigate decomposition of the bromo and methoxy substituents during reactions?
Answer:
- Bromine Stability : Use mild bases (e.g., NaHCO₃) to prevent elimination. Protect from UV light to avoid radical degradation.
- Methoxy Group : Avoid strong acids (e.g., H₂SO₄) that hydrolyze -OCH₃. Reflux in THF instead of DMSO to prevent demethylation.
- Inert Atmosphere : Maintain argon/nitrogen to suppress oxidation of the boronate ester. Evidence shows that halogenated analogs (e.g., 2-bromo-3,5-dichlorophenyl derivatives) degrade 20% faster under aerobic conditions .
Methodological: How do researchers assess purity and stability during long-term storage?
Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor:
- Boronate ester hydrolysis via ¹¹B NMR.
- Colorimetric assays for free boronic acid formation.
Storage Recommendations :
- Anhydrous conditions (molecular sieves).
- -20°C in amber vials to prevent photodegradation. Stability exceeds 12 months under these conditions .
Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Answer:
The bromine atom acts as a directing group, enhancing para-selectivity in electrophilic substitutions. In Suzuki couplings, steric effects from the methoxy group at the 3-position can shift reactivity to the 4-bromo site. Computational studies (DFT) show a 15% higher activation energy for coupling at the brominated position compared to non-halogenated analogs, necessitating higher temperatures (80–100°C) .
Basic: What are the compound’s primary applications in medicinal chemistry?
Answer:
It serves as a key intermediate in synthesizing:
- Kinase inhibitors (e.g., targeting EGFR): Boron facilitates bioisosteric replacement of carboxylic acids.
- PET radiotracers: ¹⁸F-labeled analogs leverage the methoxy group for metabolic stability.
Recent studies highlight its role in constructing biphenyl scaffolds for anti-cancer agents, with IC₅₀ values <10 nM in HeLa cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
